Computed XLogP3 Lipophilicity Compared to Methyl and Phenyl Analogs
The target compound exhibits an XLogP3 value of 1.2, which is 1.3 log units higher than the methyl analog (XLogP3 = −0.1) and 0.32 log units lower than the phenyl analog (LogP = 1.52). This intermediate lipophilicity places the cyclobutyl derivative in a favorable range for oral bioavailability (typically XLogP3 1–3) while potentially offering better aqueous solubility than the phenyl counterpart [1] [2] .
| Evidence Dimension | Calculated partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 1-Methyl-3-(prop-2-enoyl)urea: XLogP3 = −0.1; 1-Phenyl-3-(prop-2-enoyl)urea: LogP = 1.52 |
| Quantified Difference | +1.3 vs methyl analog; −0.32 vs phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (target and methyl analog); LogP from vendor specification for phenyl analog |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, metabolic stability, and off-target binding risk—critical parameters in drug discovery and chemical probe selection.
- [1] PubChem. 1-Cyclobutyl-3-(prop-2-enoyl)urea. Compound Summary for CID 125422220. XLogP3-AA: 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/125422220. View Source
- [2] PubChem. 1-Methyl-3-(prop-2-enoyl)urea. Compound Summary for CID 22568317. XLogP3: −0.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22568317. View Source
